3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol; dihydrochloride, commonly referred to as LCB 03-0110 dihydrochloride, is a synthetic compound recognized for its potent inhibitory effects on various kinases, particularly c-Src kinase and members of the discoidin domain receptor family. This compound is notable for its potential therapeutic applications in the treatment of diseases characterized by abnormal fibroblast activity and inflammation, such as cancer and fibrosis. The molecular formula for this compound is C24H25Cl2N3O2S, with a molecular weight of 490.4 g/mol .
LCB 03-0110 dihydrochloride is classified as a small molecule inhibitor that targets specific tyrosine kinases involved in cellular signaling pathways. It has been synthesized and studied primarily for its role in modulating cellular responses related to proliferation, migration, and survival, making it significant in both research and potential clinical applications .
The synthesis of LCB 03-0110 dihydrochloride involves several key steps:
The synthesis process is optimized for yield and purity through controlled reaction conditions, followed by purification techniques such as crystallization and chromatography .
The molecular structure of LCB 03-0110 dihydrochloride features a thienopyridine core with additional functional groups that enhance its activity:
The compound appears as a solid powder, which is typical for many pharmaceutical compounds.
LCB 03-0110 dihydrochloride can undergo various chemical reactions:
These reactions lead to various derivatives that are essential for further research in medicinal chemistry.
LCB 03-0110 dihydrochloride functions primarily as an inhibitor of c-Src kinase, which plays a significant role in cell proliferation, migration, and survival. The mechanism involves binding effectively to the ATP-binding site of these kinases, thereby preventing their activation. This inhibition disrupts signaling pathways that are often dysregulated in diseases such as cancer.
Studies have demonstrated that LCB 03-0110 can suppress fibroblast proliferation and migration induced by transforming growth factor beta 1, indicating its potential therapeutic applications in fibrotic diseases . Furthermore, it interacts with multiple targets beyond c-Src kinase, including Bruton’s tyrosine kinase and spleen tyrosine kinase, suggesting broader implications in modulating cellular responses involved in inflammation .
The chemical properties include reactivity with various reagents during oxidation, reduction, and substitution processes. These properties are crucial for developing derivatives that may enhance therapeutic efficacy or reduce side effects .
LCB 03-0110 dihydrochloride has diverse applications across various scientific fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: